4-((tert-Butoxycarbonyl)amino)benzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((tert-Butoxycarbonyl)amino)benzofuran-2-carboxylic acid is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions during chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)amino)benzofuran-2-carboxylic acid typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed cross-coupling reactions.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to the amine functionality using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide as the carbon source.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butoxycarbonyl)amino)benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nucleophilic reagents like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-((tert-Butoxycarbonyl)amino)benzofuran-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((tert-Butoxycarbonyl)amino)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group protects the amine functionality, allowing selective reactions at other sites. The benzofuran ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
4-((tert-Butoxycarbonyl)amino)phenylboronic acid: Similar structure with a boronic acid group instead of a carboxylic acid group.
4-((tert-Butoxycarbonyl)amino)butanoic acid: Contains a butanoic acid group instead of a benzofuran ring.
Uniqueness
4-((tert-Butoxycarbonyl)amino)benzofuran-2-carboxylic acid is unique due to the presence of both the benzofuran ring and the Boc-protected amine group. This combination provides distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C14H15NO5 |
---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C14H15NO5/c1-14(2,3)20-13(18)15-9-5-4-6-10-8(9)7-11(19-10)12(16)17/h4-7H,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
KRHPQOXGODRKPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C=C(OC2=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.